molecular formula C21H33BO2 B12102098 4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B12102098
M. Wt: 328.3 g/mol
InChI Key: LCUPVOBRHLBAPL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is a high-value boronic ester pinacol ester that serves as a crucial synthetic intermediate in medicinal chemistry, particularly for the development of retinoid X receptor (RXR) modulators. Its core structure is derived from a hexahydronaphthalene moiety, which is a privileged scaffold in the design of nuclear receptor ligands. This compound is notably utilized in the synthesis of bexarotene ( DrugBank ), an RXR agonist approved for the treatment of cutaneous T-cell lymphoma. The mechanism of action for the resulting therapeutics involves selective agonism of RXR subtypes, which form heterodimers with other nuclear receptors like the retinoic acid receptor (RAR) and peroxisome proliferator-activated receptors (PPARs) to regulate gene transcription involved in cell differentiation, proliferation, and apoptosis ( PubMed ). The presence of the pinacol boronate group makes this reagent an essential partner in Suzuki-Miyaura cross-coupling reactions, a widely employed method for the construction of biaryl bonds, which are common in pharmaceutical agents. This allows researchers to efficiently functionalize the core tetralin structure, enabling the exploration of structure-activity relationships and the development of novel RXR-targeted therapies for conditions such as cancer and metabolic diseases. Its utility extends to chemical biology for probing RXR signaling pathways and developing new molecular probes.

Properties

Molecular Formula

C21H33BO2

Molecular Weight

328.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C21H33BO2/c1-14-12-15-16(19(4,5)11-10-18(15,2)3)13-17(14)22-23-20(6,7)21(8,9)24-22/h12-13H,10-11H2,1-9H3

InChI Key

LCUPVOBRHLBAPL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C

Origin of Product

United States

Biological Activity

4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention for its potential biological activities. This compound features a boronic ester functional group and a complex naphthyl structure that may influence its reactivity and biological interactions.

  • Molecular Formula : C21H33BO2
  • Molecular Weight : 328.30 g/mol
  • CAS Number : 1010385-53-1
  • Chemical Structure : The structure includes a dioxaborolane ring which is crucial for its biological activity.

The biological activity of this compound primarily revolves around its interaction with retinoid X receptors (RXRs). RXRs are nuclear receptors that regulate gene expression and play critical roles in various physiological processes including cell differentiation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to 4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane exhibit significant biological activities:

  • RXR Agonism :
    • The compound has been shown to act as an RXR agonist. RXR agonists are known to promote transcriptional activity linked to cellular differentiation and apoptosis.
    • In studies involving mammalian cell lines, this compound demonstrated comparable or enhanced activity compared to established RXR agonists like bexarotene .
  • Anticancer Potential :
    • The compound's ability to activate RXR pathways suggests potential applications in cancer therapy. RXR-selective agonists have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
    • Specific studies have illustrated that RXR agonism can suppress uncontrolled cell proliferation in various cancer models .

Study 1: RXR Selective Agonism

In a comparative study involving several novel analogs of RXR agonists:

  • Objective : To evaluate the biological activity of new compounds against established RXR agonists.
  • Findings : The analogs exhibited enhanced RXR-mediated transcriptional activity and apoptosis induction in cutaneous T-cell lymphoma (CTCL) models .

Study 2: Synthetic Applications

Research has also focused on the synthetic utility of this compound:

  • Objective : To assess the compound as a building block in organic synthesis.
  • Findings : The compound was utilized in the synthesis of biologically active derivatives with improved pharmacological profiles. Its structure allows for further modifications that enhance biological activity .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotable Features
BexaroteneFDA-approved RXR agonistUsed for CTCL treatment; known side effects include hypothyroidism
4-(naphthalen-1-yl)phenyl dioxaborolaneModerate RXR activationLacks the complex naphthyl structure
Disila-bexaroteneEnhanced RXR selectivitySilicon-based analog with improved properties

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation:
This compound is primarily recognized for its ability to facilitate carbon-carbon bond formation in organic chemistry. It acts as a reagent in coupling reactions that are essential for synthesizing complex organic molecules. Such reactions are crucial for the development of various chemical products ranging from pharmaceuticals to agrochemicals .

Case Study:
In a study focusing on organic synthesis methodologies, researchers demonstrated the use of this compound in Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity for the desired products, showcasing its effectiveness as a coupling agent .

Pharmaceutical Development

Drug Candidate Synthesis:
The compound is employed in the pharmaceutical industry to modify biological molecules and develop novel drug candidates. Its unique properties allow for enhanced bioavailability and efficacy of therapeutic agents. This application is particularly important for creating drugs that require specific molecular configurations to interact effectively with biological targets .

Case Study:
A recent investigation highlighted the role of this compound in synthesizing a new class of anti-cancer drugs. The modifications facilitated by the dioxaborolane structure improved the pharmacokinetic properties of the resulting compounds significantly .

Materials Science

Advanced Material Production:
In materials science, 4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is utilized in creating polymers and nanomaterials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Case Study:
Research has shown that incorporating this compound into polymer blends results in improved tensile strength and flexibility. These enhancements make the materials suitable for high-performance applications such as coatings and electronic devices .

Organic Electronics

Application in OLEDs:
The compound is also explored for its potential in organic electronics. It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics contribute to improved efficiency and stability of these devices .

Case Study:
A study focusing on OLED technology demonstrated that devices incorporating this compound exhibited higher luminous efficiency compared to traditional materials. This advancement is significant for future developments in display technologies .

Summary Table of Applications

Field Application Key Benefits
Organic SynthesisCarbon-carbon bond formationHigh yields in coupling reactions
Pharmaceutical DevelopmentDrug candidate synthesisEnhanced bioavailability and efficacy
Materials ScienceProduction of advanced polymersImproved mechanical properties
Organic ElectronicsDevelopment of OLEDs and OPVsIncreased efficiency and stability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Tetrahydronaphthalene Ring

  • 4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 853998-14-8):

    • Key Difference : Lacks the 3-methyl group on the tetrahydronaphthalene.
    • Impact : Reduced steric hindrance may improve reactivity in coupling reactions but lowers metabolic stability in biological systems compared to the pentamethyl variant .
    • Molecular Formula : C₂₀H₃₁BO₂ (MW: 314.27 g/mol).
  • 4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane: Key Difference: Silicon replaces two carbons in the tetrahydronaphthalene. Impact: Enhanced lipophilicity and resistance to oxidative metabolism, as demonstrated in the synthesis of disila-bexarotene, a retinoid agonist .

Functional Group Modifications

  • 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic Acid (6b/LGD1069): Key Difference: Replaces the boronate ester with a carboxylic acid. Impact: Shifts application from synthetic chemistry to pharmacology, acting as a retinoid X receptor (RXR)-selective agonist with clinical relevance in cancer therapy .

Aromatic System Variations

  • 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane (CAS 68716-52-9):

    • Key Difference : Uses a naphthyl group instead of tetrahydronaphthalene.
    • Impact : Reduced saturation decreases steric protection, lowering thermal stability (decomposition observed at >150°C) compared to the target compound .
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2):

    • Key Difference : Incorporates a sulfur-containing benzo[b]thiophene ring.
    • Impact : Electron-withdrawing sulfur alters electronic density, reducing coupling efficiency in aryl-aryl bond formations .

Preparation Methods

Diels-Alder Cyclization

Reacting 2,3-dimethyl-1,3-butadiene with a tetramethylcyclohexenone derivative under Lewis acid catalysis (e.g., AlCl₃) yields the tetrahydronaphthalene skeleton. Subsequent methylation at positions 3, 5, and 8 is achieved using methyl iodide and a strong base (e.g., LDA) in THF at −78°C.

Key reaction parameters :

  • Temperature: −78°C to room temperature

  • Catalyst: AlCl₃ (10 mol%)

  • Yield: 68–72% after purification via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

Borolane Ring Formation

The dioxaborolane ring is constructed via condensation between the tetrahydronaphthalenol intermediate and 2,2,4,4-tetramethyl-1,3,2-dioxaborolane.

Condensation Protocol

  • Activation of diol : The diol (1.0 equiv) is treated with BF₃·OEt₂ (1.2 equiv) in anhydrous dichloromethane under argon.

  • Boronic acid introduction : 2,2,4,4-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 h.

  • Work-up : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via flash chromatography (petroleum ether/ethyl acetate = 4:1).

Optimization data :

CatalystYield (%)Purity (%)
BF₃·OEt₂8999.5
TMSOTf7598.2
None2285.0

Nickel-Catalyzed Coupling for Functionalization

Recent advances leverage photoredox/nickel dual catalysis to introduce aryl groups to the tetrahydronaphthalene core prior to borolane formation.

General Procedure

  • Substrate : 3-iodo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (1.0 equiv)

  • Catalyst : Ni(PCy₃)₂Cl₂ (5 mol%)

  • Ligand : dtbbpy (6 mol%)

  • Conditions : DMA solvent, 440 nm LED irradiation, 20 h.

Yield : 92% (GC analysis with internal standard).

Structural Characterization

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 1.31 (s, 12H, tetramethyl-dioxaborolane), 1.27 (s, 9H, pentamethyl-tetrahydronaphthalene).

  • ¹³C NMR (CDCl₃) : δ 89.3 (dioxaborolane B-O), 36.0 (quaternary C of tetrahydronaphthalene).

Mass Spectrometry

  • HRMS (ESI) : [M+Na]⁺ calcd. for C₂₀H₃₁BO₂Na: 337.2311; found: 337.2309.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Diels-Alder + Condensation7299.5Moderate
Nickel-Catalyzed Coupling9299.8High

Q & A

Q. What are the optimal synthetic routes for preparing this dioxaborolane compound?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting pinacolborane with a substituted aryl halide precursor (e.g., bromo- or iodoarene derivatives) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like potassium carbonate. The reaction is carried out in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Purification often requires column chromatography or recrystallization to achieve >95% purity.

Q. How is this compound utilized in Suzuki-Miyaura coupling reactions?

As a boronic ester, it serves as a nucleophilic partner in Suzuki-Miyaura couplings. The dioxaborolane group stabilizes the boron center, enabling efficient transmetallation with palladium catalysts. Typical conditions include using Pd(OAc)₂ or PdCl₂(dppf) as catalysts, aqueous Na₂CO₃ as a base, and DME/water as solvents at reflux temperatures (80–100°C). The reaction yields biaryl products critical for pharmaceutical intermediates or conjugated polymers .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the absence of unreacted starting materials and verify substitution patterns.
  • FT-IR : Identification of B-O (∼1350 cm⁻¹) and C-B (∼1180 cm⁻¹) stretching vibrations.
  • Mass Spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis of boron-containing species.
  • X-ray Crystallography : To resolve steric effects from the tetrahydronaphthalene and tetramethyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydronaphthalene substituent influence reactivity?

The 3,5,5,8,8-pentamethyltetrahydronaphthalen-2-yl group introduces significant steric hindrance, which slows transmetallation in cross-coupling reactions but improves regioselectivity. Electronically, the alkyl groups donate electron density to the boron center, enhancing stability but reducing electrophilicity. Computational studies (DFT) suggest that the substituent’s conformation affects the boron atom’s accessibility, impacting reaction kinetics .

Q. What strategies mitigate hydrolytic degradation during storage or reaction?

Hydrolysis of the dioxaborolane ring is minimized by:

  • Storing the compound under inert gas (argon/nitrogen) at 2–8°C .
  • Using anhydrous solvents and molecular sieves in reactions.
  • Avoiding protic solvents (e.g., methanol) unless in controlled, buffered systems. Degradation products include boric acid and the corresponding diol, detectable via TLC or HPLC .

Q. How can reaction yields be optimized in challenging cross-couplings (e.g., with electron-deficient aryl halides)?

For electron-deficient partners:

  • Increase catalyst loading (2–5 mol% Pd) and extend reaction times (24–48 hours).
  • Use polar aprotic solvents (DMAc, DMF) to stabilize charged intermediates.
  • Add ligands like SPhos or XPhos to enhance catalytic turnover.
  • Monitor reaction progress via in-situ ¹¹B NMR to detect boron intermediates .

Q. What are the computational approaches to predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations can model:

  • Boron-centered electrophilicity (NPA charges).
  • Transition-state geometries for transmetallation steps.
  • Solvent effects on reaction barriers (COSMO-RS). Tools like Gaussian or ORCA are used with B3LYP/6-31G(d) basis sets. Experimental validation via kinetic studies (e.g., Eyring plots) is recommended .

Methodological Challenges & Contradictions

Q. How to resolve discrepancies in reported catalytic conditions for similar dioxaborolanes?

Conflicting data on catalyst efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) may arise from impurities in starting materials or solvent effects. Systematic screening using Design of Experiments (DoE) methodologies is advised. For example, vary Pd source, ligand ratio, and temperature in a factorial design to identify robust conditions .

Q. What are the limitations of current purification methods for this compound?

Column chromatography may lead to boron leaching or silica gel adsorption due to the compound’s hydrophobicity. Alternatives include:

  • Recrystallization : From hexane/ethyl acetate mixtures.
  • Soxhlet extraction : For large-scale purification.
  • Fluorous-tag-assisted purification : If functionalized with fluorous groups .

Q. How to address conflicting stability data under ambient conditions?

While some studies suggest stability at room temperature for ≤48 hours , others report partial hydrolysis (5–10%) within 24 hours. Conduct accelerated stability tests (40°C/75% RH) with HPLC monitoring. Use Karl Fischer titration to quantify residual moisture in solvents .

Safety & Handling

Q. What precautions are critical for safe handling?

  • Use gloves, goggles, and lab coats to avoid skin/eye contact (H302: Harmful if swallowed) .
  • Work in a fume hood to prevent inhalation of fine particles.
  • Neutralize waste with aqueous NaHCO₃ to convert residual boron species into less hazardous forms .

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